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Cat. No.: B1379075 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the preclinical histone deacetylase (HDAC) inhibitor ACY-957 with

established treatments for sickle cell disease, beta-thalassemia, and acute myeloid leukemia.

All quantitative data is summarized in structured tables, and detailed experimental

methodologies for key studies are provided.

ACY-957 is an orally active, selective inhibitor of HDAC1 and HDAC2.[1][2][3][4] Preclinical

studies have demonstrated its potential as a therapeutic agent by inducing fetal hemoglobin

(HbF) production, which is a promising strategy for treating sickle cell disease and beta-

thalassemia.[5][6] Additionally, ACY-957 has shown synergistic anti-leukemic activity with

azacitidine in preclinical models of acute myeloid leukemia (AML). This guide will compare the

available data on ACY-957 with current therapeutic alternatives.

Mechanism of Action: HDAC1/2 Inhibition by ACY-
957
ACY-957 selectively inhibits HDAC1 and HDAC2, enzymes that play a crucial role in the

epigenetic regulation of gene expression. In the context of hemoglobinopathies, the inhibition of

HDAC1/2 by ACY-957 leads to the reactivation of fetal hemoglobin (HbF) production. This is

achieved, at least in part, through the increased expression of GATA2, a key transcription factor

in hematopoiesis.[5][7] The proposed signaling pathway is as follows: ACY-957 inhibits HDAC1

and HDAC2, leading to histone acetylation at the GATA2 gene locus. This, in turn, activates
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GATA2 expression, which then promotes the transcription of the γ-globin gene (HBG), a

component of HbF.[5][7]
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ACY-957 Mechanism of Action

Comparative Efficacy of ACY-957 and Alternatives
As ACY-957 has not yet entered clinical trials, this section compares its preclinical data with the

clinical data of approved therapies and other investigational HDAC inhibitors.

Sickle Cell Disease & Beta-Thalassemia
The primary therapeutic goal in sickle cell disease and beta-thalassemia is to increase the

levels of fetal hemoglobin to compensate for the defective adult hemoglobin.

Table 1: Comparison of ACY-957 (Preclinical) with other HDACi and Standard of Care in Sickle

Cell Disease
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Treatment
Mechanism of
Action

Key Efficacy
Endpoints
(Clinical)

Key Efficacy
Endpoints
(ACY-957
Preclinical)

Reference

ACY-957

Selective

HDAC1/2

inhibitor

-

>50-fold increase

in HBG mRNA

and protein in

non-anemic

primates.

Significant time-

dependent

induction of HBG

mRNA exceeding

that of

hydroxyurea in

vitro. In sickle

cell patient cells,

HBG increased

from 12% to 58%

in one donor.

[6][8]

Vorinostat
Pan-HDAC

inhibitor

Phase 1/2 study

in 5 patients

showed no

convincing

induction of HbF

at the doses

tested.

- [9]

Panobinostat
Pan-HDAC

inhibitor

Early trial

showed a slight

increase in HbF

levels. A Phase

1/2 trial is

ongoing.

- [10][11]

Hydroxyurea Ribonucleotide

reductase

Reduces

frequency of

- [12]
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inhibitor, induces

HbF

painful crises by

~50%. Reduces

ACS and blood

transfusions by

~50%.

Table 2: Comparison of ACY-957 (Preclinical) with Standard of Care in Beta-Thalassemia

Treatment
Mechanism of
Action

Key Efficacy
Endpoints
(Clinical)

Key Efficacy
Endpoints
(ACY-957
Preclinical)

Reference

ACY-957

Selective

HDAC1/2

inhibitor

-

Preclinical data

suggests

potential for HbF

induction.

[5]

Luspatercept
Erythroid

maturation agent

In a Phase 2

trial, 58% of non-

transfusion-

dependent

patients and 81%

of transfusion-

dependent

patients

achieved the

primary endpoint

of erythroid

response.

- [13]

Acute Myeloid Leukemia (AML)
In AML, the goal is to induce remission and improve overall survival. ACY-957 has been

studied in combination with the hypomethylating agent azacitidine.

Table 3: Comparison of ACY-957 (Preclinical) with other HDACi and Standard of Care in AML
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Treatment
Mechanism of
Action

Key Efficacy
Endpoints
(Clinical)

Key Efficacy
Endpoints
(ACY-957
Preclinical)

Reference

ACY-957 +

Azacitidine

Selective

HDAC1/2

inhibitor + DNA

methyltransferas

e inhibitor

-

Synergistic anti-

leukemic activity

in primary AML

blasts ex vivo

(synergism in 22

out of 30

samples).

[14]

Pracinostat +

Azacitidine

Pan-HDAC

inhibitor + DNA

methyltransferas

e inhibitor

Phase 2 trial in

older patients:

52% achieved

CR, CRi, or

MLFS. Median

OS of 19.1

months.

- [15]

Panobinostat +

"7+3"

Chemotherapy

Pan-HDAC

inhibitor +

Standard

chemotherapy

Phase 1 study in

older patients:

CR/CRi rate of

32%. Median OS

of 10 months.

-

Azacitidine

DNA

methyltransferas

e inhibitor

Median OS of

approximately 9-

10 months in

older patients.

-

Azacitidine +

Venetoclax

DNA

methyltransferas

e inhibitor +

BCL-2 inhibitor

Phase 3 trial:

Median OS of

14.7 months vs

9.6 months for

azacitidine alone.

-
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Experimental Protocols
Detailed methodologies for the key preclinical experiments involving ACY-957 are crucial for

the interpretation and replication of the findings.

In Vitro HDAC Inhibition Assay
The inhibitory activity of ACY-957 against recombinant human HDAC enzymes was determined

using a biochemical assay. The IC50 values, which represent the concentration of the drug

required to inhibit 50% of the enzyme's activity, were calculated. For ACY-957, the IC50 values

were 7 nM for HDAC1, 18 nM for HDAC2, and 1300 nM for HDAC3, demonstrating its

selectivity for HDAC1 and HDAC2.[1][2][3][4][6]

In Vitro Erythroid Differentiation and Globin Gene
Expression Analysis
Human CD34+ hematopoietic stem and progenitor cells were cultured in a two-phase liquid

culture system to induce erythroid differentiation. ACY-957 or a vehicle control was added to

the differentiation medium. After a specified number of days, total RNA was isolated from the

cells, and quantitative real-time PCR (qRT-PCR) was performed to measure the expression

levels of different globin genes (e.g., HBG, HBB) and GATA2.
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In Vitro Experiments In Vivo Experiments
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Experimental Workflow for ACY-957 Evaluation

In Vivo Primate Studies
To assess the in vivo efficacy of ACY-957, non-anemic primates were administered the

compound orally. Blood samples were collected at various time points, and the levels of HBG

mRNA and protein were quantified to determine the extent of fetal hemoglobin induction.[8]

AML Cell Line and Primary Sample Experiments
The anti-leukemic activity of ACY-957, alone and in combination with azacitidine, was

evaluated in AML cell lines and primary patient samples. Cell viability, apoptosis, and cell cycle

progression were assessed using standard cellular and molecular biology techniques. The

synergy between the two drugs was determined by calculating the combination index (CI).[14]
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Conclusion
The preclinical data for ACY-957 are promising, demonstrating its potential as a selective

HDAC1/2 inhibitor for the treatment of sickle cell disease, beta-thalassemia, and AML. Its ability

to induce fetal hemoglobin to a significant degree in preclinical models suggests it could be a

valuable therapeutic option for hemoglobinopathies. Furthermore, its synergistic effect with

azacitidine in AML models warrants further investigation.

However, it is crucial to note the absence of clinical trial data for ACY-957. The comparison

with approved and other investigational drugs highlights the need for clinical evaluation to

determine the safety, tolerability, and efficacy of ACY-957 in human patients. Future clinical

trials will be essential to ascertain its therapeutic potential and to directly compare its

performance against the current standards of care. Researchers and drug development

professionals should consider these preclinical findings as a strong rationale for advancing

ACY-957 into clinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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